molecular formula C11H18ClN B12441140 1-Phenylpentan-1-amine hydrochloride

1-Phenylpentan-1-amine hydrochloride

Cat. No.: B12441140
M. Wt: 199.72 g/mol
InChI Key: MBNNSARPWZWWBT-UHFFFAOYSA-N
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Description

1-Phenylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to a pentan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylpentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the hydrochloride salt being formed by subsequent treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting as a ligand for certain receptors or enzymes. This interaction can lead to changes in neurotransmitter levels, influencing various physiological processes .

Comparison with Similar Compounds

  • 1-Phenylbutan-1-amine hydrochloride
  • 1-Phenylhexan-1-amine hydrochloride
  • 1-Phenylpropan-1-amine hydrochloride

Comparison: 1-Phenylpentan-1-amine hydrochloride is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

1-Phenylpentan-1-amine hydrochloride, also known as (1S)-1-phenylpentan-1-amine hydrochloride, is a chiral compound with significant biological activity, particularly in the context of central nervous system (CNS) stimulation. Its structural properties suggest potential interactions with neurotransmitter systems, making it a candidate for research into mood enhancement and cognitive function. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique chiral configuration, which influences its biological activity and pharmacological profile. The presence of a phenyl group attached to a pentane chain allows for diverse interactions within biological systems.

Structural Formula

C6H5 CH2 CH2 3 NH2HCl\text{C}_6\text{H}_5\text{ CH}_2\text{ CH}_2\text{ }_3\text{ NH}_2\cdot \text{HCl}

This compound acts primarily as a stimulant through its interaction with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound may function as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways associated with mood and cognitive functions.

CNS Stimulation

Research indicates that this compound exhibits dose-dependent effects on the CNS. Low doses may enhance mood and cognitive function, while higher doses could lead to adverse effects. This duality underscores the importance of dosage in therapeutic applications.

Table 1: Summary of Biological Effects

Dose Range (mg/kg)EffectObservations
0.5 - 5StimulatoryIncreased alertness, improved mood
5 - 15Moderate stimulationPotential anxiety or restlessness
>15Adverse effectsRisk of agitation or psychosis

Study on Mood Enhancement

A study conducted on animal models demonstrated that administration of this compound at low doses resulted in significant improvements in mood-related behaviors. The researchers noted increased locomotor activity and elevated levels of neurotransmitters associated with pleasure and reward pathways.

Neurotransmitter Interaction Study

Another investigation focused on the compound's interaction with dopamine and norepinephrine transporters. Results indicated that this compound selectively inhibited the reuptake of these neurotransmitters, leading to increased synaptic availability and enhanced signaling in the CNS.

Applications in Pharmaceutical Research

The compound has notable applications in pharmaceutical research as a lead compound for developing new drugs targeting neurological disorders. Its properties make it suitable for further investigation into treatments for conditions such as depression and ADHD.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Features
3,4-Methylenedioxy-N-methylamphetaminePhenethylaminePotent psychoactive effects
N,N-DimethylphenethylamineTertiary AmineStudied for mood disorders
This compound Aromatic Amine Unique chiral configuration

Properties

IUPAC Name

1-phenylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNSARPWZWWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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